Pentachlorobenzoic acid

Description

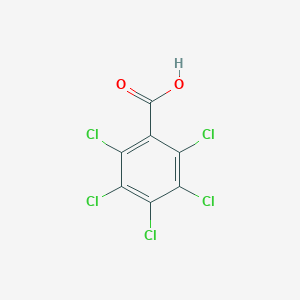

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentachlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYGGJUUJFXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074420 | |

| Record name | Pentachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-84-6 | |

| Record name | Pentachlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTACHLOROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentachlorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BV6ZF9TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pentachlorobenzoic Acid: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of pentachlorobenzoic acid (PCBA), a highly chlorinated aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development and environmental science, this document delves into the core chemical and physical characteristics of PCBA, its synthesis and reactivity, analytical methodologies for its detection, and its toxicological and environmental profile. The content herein is synthesized from established literature and databases to ensure scientific accuracy and provide actionable insights for laboratory applications.

Molecular Structure and Identification

This compound is an organic compound characterized by a benzoic acid core where all five hydrogen atoms on the benzene ring have been substituted with chlorine atoms.[1][2] This extensive chlorination significantly influences its chemical behavior and physical properties.

The definitive identification of this compound is established through a combination of its chemical name, registration numbers, and structural identifiers.

-

IUPAC Name : 2,3,4,5,6-pentachlorobenzoic acid[3]

-

CAS Number : 1012-84-6[3]

-

Molecular Formula : C₇HCl₅O₂[3]

-

Synonyms : 2,3,4,5,6-Pentachlorobenzoic acid, Perchlorobenzoic acid[3]

The structural representation provides a clear visualization of the atomic arrangement.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its high degree of chlorination and the presence of the carboxylic acid functional group. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 294.3 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 202–206 °C (recrystallized from 50% aq. methanol) | [5] |

| 241 °C | [4] | |

| Boiling Point | 292.50 °C | [4] |

| Solubility | Low solubility in water; more soluble in organic solvents like ethanol and acetone. | [2][4] |

| pKa | Data not available, but expected to be a relatively strong acid due to the electron-withdrawing nature of the chlorine atoms. | |

| LogP (Octanol-Water Partition Coefficient) | 4.6 (Computed) | [3] |

Note on Physical Constants: There are discrepancies in the reported melting points in the literature, which may be attributed to the purity of the sample and the method of determination. The value of 202-206 °C is reported for the acid recrystallized from aqueous methanol, while a higher value of 241 °C is also cited.[4][5] It is recommended that experimental determination be performed on purified samples for accurate characterization.

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the carbonation of a Grignard reagent prepared from hexachlorobenzene. This method, adapted from Organic Syntheses, provides a reliable route to the target compound.[5]

Reaction Scheme:

C₆Cl₆ + Mg → C₆Cl₅MgCl C₆Cl₅MgCl + CO₂ → C₆Cl₅CO₂MgCl C₆Cl₅CO₂MgCl + H₃O⁺ → C₆Cl₅COOH + Mg²⁺ + Cl⁻ + H₂O

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Organic Syntheses) [5]

-

Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings and hexachlorobenzene are suspended in dry ether. The mixture is brought to a gentle reflux. A solution of ethylene bromide in dry benzene is added dropwise over an extended period (e.g., 48 hours) to initiate and sustain the Grignard reaction.

-

Carbonation: After the addition of ethylene bromide is complete, the reaction mixture is cooled to room temperature. Carbon dioxide gas, generated from dry ice, is bubbled through the stirred mixture for several hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic. The organic solvents are removed by distillation. The crude this compound precipitates from the aqueous layer and is collected by filtration and washed with water.

-

Purification: The crude acid can be purified by recrystallization from a suitable solvent system, such as 50% aqueous methanol, to yield the final product.[5] An alternative purification involves conversion to the ammonium or sodium salt, treatment with activated carbon, and re-precipitation of the acid.[5]

Chemical Reactivity

The reactivity of this compound is governed by the carboxylic acid group and the highly chlorinated aromatic ring.

-

Acidity and Salt Formation: As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt.

-

Esterification: this compound can be converted to its esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive acylating agents.[6][7][8] The severe steric hindrance from the ortho-chlorine atoms can significantly slow the rate of esterification.

-

Decarboxylation: While benzoic acid itself is relatively stable to heat, the presence of five electron-withdrawing chlorine atoms can facilitate decarboxylation under certain conditions, such as in high-temperature water.[9][10] For the analogous pentafluorobenzoic acid, decarboxylation has been shown to follow first-order kinetics in hydrothermal conditions.[9]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pentachlorophenyl ring makes it susceptible to nucleophilic aromatic substitution, although harsh reaction conditions are typically required. The chlorine atoms can be displaced by strong nucleophiles.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 292, corresponding to the molecular formula C₇HCl₅O₂. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern of peaks.

Expected Fragmentation Pattern:

-

Loss of a chlorine atom (-Cl): A peak at M-35.

-

Loss of the carboxyl group (-COOH): A peak at M-45.

-

Loss of carbon monoxide from the acylium ion: Subsequent fragmentation of the [M-OH]⁺ or [M-Cl]⁺ ions.

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z 294, a second highest at 277, and a third highest at 292.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of 1720-1680 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl bonds.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of any protons on the aromatic ring, the ¹H NMR spectrum of this compound is expected to be very simple, showing only a single, broad signal for the acidic proton of the carboxylic acid group. The chemical shift of this proton will be highly dependent on the solvent and concentration, but it is typically found downfield (>10 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will be more informative. It is expected to show signals for the seven carbon atoms. The carbonyl carbon will appear significantly downfield (typically >165 ppm). The five aromatic carbons will have distinct chemical shifts influenced by the chlorine substituents. Based on data for related chlorobenzoic acids, the carbon bearing the carboxyl group is expected to be in the range of 130-135 ppm, while the chlorinated carbons will appear in a similar or slightly downfield region.[12]

Analytical Methods for Detection

The detection and quantification of this compound, particularly in environmental matrices, require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed.

Caption: General workflow for the analysis of this compound in environmental samples.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a powerful technique for the analysis of this compound in aqueous samples.

Conceptual HPLC-UV Protocol:

-

Sample Preparation: For water samples, acidification to pH 2-3 followed by solid-phase extraction (SPE) using a C18 cartridge is a common pre-concentration and cleanup step. The analyte is then eluted with a suitable organic solvent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 230-240 nm).

-

-

Quantification: A calibration curve is generated using standards of known concentrations.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), offers high sensitivity and selectivity for the analysis of chlorinated compounds.

Conceptual GC-MS Protocol:

-

Sample Preparation and Derivatization: For analysis by GC, the polar carboxylic acid group must be derivatized to a more volatile form, typically an ester (e.g., methyl ester). This can be achieved by reaction with diazomethane, BF₃/methanol, or other methylating agents. The derivatized analyte is then extracted into an organic solvent.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient to ensure good separation from matrix interferences.

-

Injection: Splitless injection for trace analysis.

-

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high selectivity and sensitivity, monitoring the characteristic ions of the this compound ester.

Toxicology and Environmental Fate

Toxicological Profile

Environmental Persistence and Degradation

The high degree of chlorination in this compound makes it resistant to environmental degradation. Its persistence is a significant environmental concern.

-

Biodegradation: The biodegradation of highly chlorinated aromatic compounds is generally a slow process. Microbial degradation pathways for other chlorobenzoic acids have been studied and often involve initial reductive or oxidative dehalogenation steps, followed by ring cleavage.[14][15][16][17]

-

Photodegradation: In the presence of sunlight, photodegradation can be a potential pathway for the breakdown of chlorinated aromatic compounds in the environment.

Due to its stability and potential for long-range environmental transport, this compound is a compound that requires careful handling and disposal to minimize its environmental impact.

Conclusion

This compound is a molecule with distinct properties conferred by its perchlorinated aromatic structure. Its synthesis, while requiring specific conditions, is well-established. The analysis of this compound relies on modern chromatographic techniques, and an understanding of its spectroscopic characteristics is key to its unambiguous identification. From an environmental and toxicological standpoint, its persistence and toxicity warrant careful consideration in its application and disposal. This guide serves as a foundational resource for scientific professionals working with this and related halogenated compounds.

References

- 1. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 2. CAS 1012-84-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7HCl5O2 | CID 13896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijstr.org [ijstr.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Synthesis pathways for 2,3,4,5,6-Pentachlorobenzoic acid

An In-depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentachlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

2,3,4,5,6-Pentachlorobenzoic acid, a fully chlorinated aromatic carboxylic acid, is a compound of significant interest in various fields of chemical research and development.[1][2] Its highly substituted and electron-deficient aromatic ring imparts unique chemical properties, making it a valuable building block in organic synthesis and a subject of study in environmental science due to its classification as a persistent organic pollutant.[2] This guide provides a comprehensive overview of the primary synthetic pathways for 2,3,4,5,6-pentachlorobenzoic acid, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

This document will delve into two principal and well-established methods for the synthesis of pentachlorobenzoic acid: the Grignard reaction of hexachlorobenzene and the exhaustive chlorination of benzoic acid. Additionally, alternative, albeit less common, synthetic routes will be briefly discussed to provide a complete picture of the available methodologies.

Primary Synthesis Pathways

The synthesis of 2,3,4,5,6-pentachlorobenzoic acid can be approached through several routes, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Grignard Reaction of Hexachlorobenzene followed by Carboxylation

This method stands out as a robust and well-documented procedure for obtaining this compound in good yields.[3] The core of this synthesis involves the formation of a Grignard reagent from hexachlorobenzene, which is subsequently reacted with carbon dioxide to introduce the carboxylic acid functionality.

Causality Behind Experimental Choices

The primary challenge in this synthesis is the inherent inertness of hexachlorobenzene towards the formation of a Grignard reagent.[3] To overcome this, an "entrainment" method is employed. This involves the use of a more reactive halide, such as ethylene bromide, which reacts with the magnesium to create fresh, clean surfaces on the metal, thereby facilitating the reaction with the less reactive hexachlorobenzene.[3] The slow addition of the entrainment agent is crucial to allow sufficient time for the hexachlorobenzene to react with the activated magnesium.[3]

Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[3]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 39 g | 1.6 |

| Hexachlorobenzene | 284.78 | 142.4 g | 0.5 |

| Ethylene bromide | 187.86 | 188 g | 1.0 |

| Dry Ether | - | 1 L | - |

| Dry Benzene | - | 200 mL | - |

| Dry Ice (solid CO₂) | 44.01 | As needed | - |

| 10% Aqueous HCl | - | As needed | - |

| Dilute Ammonium Hydroxide | - | As needed | - |

| Activated Charcoal (Norit®) | - | As needed | - |

| Concentrated HCl | - | As needed | - |

| 50% Aqueous Methanol | - | 900 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine magnesium turnings (39 g) and hexachlorobenzene (142.4 g) in 1 L of dry ether.

-

Initiation and Entrainment: Gently reflux the mixture. Prepare a solution of ethylene bromide (188 g) in 200 mL of dry benzene and add it dropwise to the refluxing mixture over a period of 48 hours. Maintain efficient stirring throughout the addition. The reaction mixture will turn dark brown and a precipitate will form.

-

Carboxylation: After the addition is complete, cool the mixture to room temperature. Introduce a stream of dry carbon dioxide gas (generated from dry ice) below the surface of the stirred mixture for at least 3 hours.

-

Work-up and Isolation: Slowly add 10% aqueous hydrochloric acid until the mixture is strongly acidic. Distill off the ether and benzene. Filter the remaining aqueous mixture to collect the crude this compound and wash it with water to remove salts.

-

Purification (Ammonium Salt Formation): Transfer the crude, damp acid to a beaker and repeatedly extract with hot, dilute ammonium hydroxide. Decant the supernatant.

-

Decolorization and Precipitation: Treat the combined ammonium hydroxide extracts with activated charcoal while hot, and then filter. Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the this compound.

-

Final Purification: Cool the suspension, filter the acid, wash with cold water, and air-dry. Recrystallize the crude product from 900 mL of 50% aqueous methanol to yield tan-colored needles. The reported yield is approximately 65%.[3]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2,3,4,5,6-Pentachlorobenzoic acid via Grignard reaction.

Exhaustive Chlorination of Benzoic Acid

Another significant pathway to this compound is the direct, exhaustive chlorination of benzoic acid.[3] This method is conceptually simpler as it starts from a more common and less halogenated precursor.

Causality Behind Experimental Choices

The key to this synthesis is driving the chlorination reaction to completion, replacing all five hydrogens on the aromatic ring with chlorine atoms. This requires harsh reaction conditions, typically involving a strong Lewis acid catalyst and a suitable solvent system that can withstand the corrosive environment. The presence of iodine is reported to facilitate this exhaustive chlorination.[3] The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making subsequent chlorinations progressively more difficult, thus necessitating forcing conditions.

Conceptual Reaction Scheme

Caption: Conceptual diagram of the exhaustive chlorination of benzoic acid.

While a detailed, step-by-step protocol for this specific transformation is less commonly available in open literature compared to the Grignard method, the general principles of aromatic chlorination apply. The reaction would likely involve bubbling chlorine gas through a solution of benzoic acid in a suitable solvent like sulfuric acid, in the presence of a catalyst such as iodine, at elevated temperatures for an extended period.

Alternative Synthetic Routes

Several other methods for the preparation of this compound have been reported, although they are generally less common. These include:

-

Oxidation of Pentachlorotoluene: This involves the oxidation of the methyl group of pentachlorotoluene to a carboxylic acid.[3] Oxidizing agents such as nitric acid in the presence of mercury have been used for this transformation.[3]

-

Oxidation of Pentachlorobenzaldehyde: Similar to the oxidation of pentachlorotoluene, pentachlorobenzaldehyde can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]

-

Chlorination of Other Chlorinated Precursors: Starting from less chlorinated benzoic acids (e.g., dichlorobenzoic acids) or related compounds like tetrachlorophthalyl chloride and subjecting them to exhaustive chlorination can also yield the desired product.[3]

Conclusion

The synthesis of 2,3,4,5,6-pentachlorobenzoic acid is a challenging yet achievable task for the experienced synthetic chemist. The Grignard reaction of hexachlorobenzene offers a reliable and high-yielding pathway, with a well-documented and validated protocol. The exhaustive chlorination of benzoic acid presents a more direct but potentially more challenging alternative due to the harsh conditions required. The choice of synthetic route will ultimately be guided by factors such as starting material availability, scale, and the specific requirements of the research or development project. This guide provides the foundational knowledge and practical details necessary for the successful synthesis of this important chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentachlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorobenzoic acid (PCBA), a fully chlorinated derivative of benzoic acid, is a compound of significant interest in various scientific disciplines. Its highly substituted aromatic ring and the presence of the carboxylic acid functional group impart unique physicochemical properties that make it a valuable, albeit challenging, molecule to work with. For researchers in drug development, understanding these properties is paramount for its potential use as a scaffold or intermediate in the synthesis of novel therapeutic agents. Its stability and defined structure also make it a useful reference compound in analytical and environmental chemistry.[1][2] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, with a focus on practical insights and experimental considerations for laboratory professionals.

Physicochemical Properties

The physical properties of this compound are largely dictated by its high molecular weight and the extensive chlorination of the benzene ring. These factors contribute to its solid state at room temperature and its solubility profile.

General Characteristics

This compound typically appears as a white to off-white crystalline powder.[1] It is a stable compound under normal laboratory conditions.

Structure and Molecular Formula

The chemical structure of this compound consists of a benzene ring substituted with five chlorine atoms and one carboxylic acid group.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇HCl₅O₂ | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 199-208 °C (range reported) | [4] |

| Boiling Point | 292.5 °C | [1] |

| Density | 1.995 g/cm³ | [1] |

| Predicted pKa | ~1.5 - 2.0 (estimated based on substituted benzoic acids) | [5][6][7] |

Note on Melting Point: There is a notable range in the reported melting points for this compound in the literature. This variation may be attributed to the purity of the sample, as even small amounts of impurities can depress and broaden the melting point range.[8] Researchers should consider purifying the material if a sharp, consistent melting point is required for their application.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and biological assays. Due to the five electron-withdrawing chlorine atoms, the aromatic ring is electron-deficient, and the molecule as a whole is largely nonpolar, despite the presence of the polar carboxylic acid group. This leads to the following general solubility characteristics:

-

Aqueous Solubility: this compound has very low solubility in water.[1][2] This is a consequence of the large, hydrophobic pentachlorophenyl group dominating the molecule's properties.

-

Organic Solvent Solubility: It is significantly more soluble in organic solvents, particularly polar aprotic solvents and alcohols.[1] This includes solvents like ethanol, acetone, and ethyl acetate.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is centered around its two key functional components: the highly chlorinated aromatic ring and the carboxylic acid group.

Acidity (pKa)

The acidity of the carboxylic acid proton is significantly influenced by the five electron-withdrawing chlorine atoms on the benzene ring. These substituents inductively withdraw electron density from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the parent acid. While an experimental pKa for this compound is not readily found, it is expected to be a relatively strong carboxylic acid, with a pKa value significantly lower than that of benzoic acid (pKa ≈ 4.2). Based on studies of other polychlorinated benzoic acids, the pKa of this compound can be estimated to be in the range of 1.5 to 2.0.[5][6][7] This increased acidity is an important consideration in designing reactions and understanding its behavior in biological systems.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can undergo a variety of reactions common to this functional group, which are of particular relevance in the synthesis of derivatives for drug discovery.

This compound can be converted to its corresponding esters through various esterification methods. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[9][10]

Experimental Protocol: Fischer-Speier Esterification of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude ester. The product can be further purified by recrystallization or column chromatography.

The formation of amides from this compound is a key reaction for generating a diverse range of compounds for biological screening. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine.[11][12]

Experimental Workflow: Amide Coupling of this compound

Caption: General workflow for the synthesis of pentachlorobenzamide derivatives.

A common method for activating the carboxylic acid is to convert it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting pentachlorobenzoyl chloride is highly reactive and readily couples with amines in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield the desired amide.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The most prominent feature will be a singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid group. The exact chemical shift will be dependent on the solvent and concentration. Due to the absence of any other protons on the aromatic ring, no other signals are expected in the aromatic region.

-

¹³C NMR: The ¹³C NMR spectrum will be more informative. It is expected to show signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically in the range of 165-175 ppm). The six aromatic carbons will also have distinct chemical shifts, influenced by the substitution pattern of the chlorine atoms. Due to the symmetry of the molecule, some of the aromatic carbon signals may be very close or even overlap.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching, very broad due to hydrogen bonding |

| ~1700 | C=O (Carboxylic Acid) | Stretching, strong and sharp |

| ~1400-1450 | C-O-H | Bending |

| ~1210-1320 | C-O | Stretching |

| ~600-800 | C-Cl | Stretching, multiple bands |

The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding in the solid state. The strong carbonyl (C=O) absorption is also a key diagnostic peak.[14][15]

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (approximately 294 amu, considering the most abundant isotopes of chlorine).[3]

The fragmentation pattern is influenced by the stable pentachlorophenyl ring and the carboxylic acid group. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45).[16] For this compound, the fragmentation is also likely to involve the loss of chlorine atoms. The isotopic pattern of the molecular ion and its fragments will be characteristic due to the presence of five chlorine atoms, each with two common isotopes (³⁵Cl and ³⁷Cl).

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quantification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-suited technique for the analysis of this compound.[17][18][19]

Protocol: HPLC Analysis of this compound

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of a modifying acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group). A gradient elution may be necessary to achieve optimal separation from impurities.

-

Detection: UV detection is commonly employed, as the aromatic ring of this compound absorbs strongly in the UV region (typically around 230-250 nm).

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a compatible organic solvent, and filtered before injection.

-

Quantification: Quantification can be achieved by using an external standard calibration curve prepared with known concentrations of pure this compound.

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification.[20] However, due to the polar nature and relatively low volatility of the carboxylic acid, derivatization is often required to improve its chromatographic properties. A common derivatization strategy is to convert the carboxylic acid to a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[21]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a multifaceted compound with distinct physical and chemical properties that make it a subject of interest for researchers in various fields, including drug development. Its high degree of chlorination results in a stable, yet reactive, molecule. A thorough understanding of its solubility, acidity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective use in research and synthesis. The provided experimental protocols and analytical methodologies offer a practical foundation for working with this compound in a laboratory setting. As with any chemical, adherence to proper safety protocols is paramount to ensure a safe and productive research environment.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 1012-84-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7HCl5O2 | CID 13896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. iajpr.com [iajpr.com]

- 11. hepatochem.com [hepatochem.com]

- 12. growingscience.com [growingscience.com]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Benzoic acid [webbook.nist.gov]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Environmental Fate and Persistence of Pentachlorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

Pentachlorobenzoic acid (PCBA) is a highly chlorinated aromatic compound, primarily utilized as a biocide and herbicide.[1] Its chemical structure, characterized by a benzoic acid core with five chlorine substituents, imparts a high degree of chemical stability.[1] This stability, while beneficial for its intended applications, raises significant environmental concerns due to its potential for persistence, bioaccumulation, and toxicity.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and persistence of PCBA. It is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, environmental mobility, and ecotoxicological effects. Due to the limited availability of experimental data for PCBA itself, this guide incorporates data from structurally similar and environmentally relevant compounds, such as pentachlorophenol (PCP) and other polychlorinated benzoic acids, to provide a thorough assessment.

Chemical Identity and Physicochemical Properties

This compound (PCBA), with the chemical formula C₇HCl₅O₂, is a white crystalline solid at room temperature.[1][2] Its high degree of chlorination significantly influences its environmental behavior.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (PCBA) | Pentachlorophenol (PCP) | 4-Chlorobenzoic Acid | Source |

| Molecular Weight ( g/mol ) | 294.3 | 266.34 | 156.57 | [3] |

| Melting Point (°C) | 241 | 191 | 243 | [2] |

| Boiling Point (°C) | 292.5 | 310 | Sublimes | [2] |

| Water Solubility | Low (specific value not available) | 14 mg/L at 20°C | < 1 mg/mL at 15°C | [2][4] |

| Vapor Pressure | Not noticeably volatile at room temperature | 0.00017 mmHg at 20°C | 0.3 Pa at 25°C | [2][5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 (computed) | 5.12 | 2.65 | [3] |

| pKa | Data not available | 4.75 | 3.98 |

Environmental Persistence and Degradation

The persistence of PCBA in the environment is a primary concern, stemming from its high chemical stability conferred by the extensive chlorination of the aromatic ring.[1] Degradation can occur through both abiotic and biotic processes, although at slow rates.

Abiotic Degradation

Abiotic degradation of PCBA primarily involves photolysis and hydrolysis.

-

Photodegradation: While specific quantum yield data for PCBA are not available, chlorinated aromatic compounds are known to undergo photodegradation in the presence of sunlight. The process typically involves the cleavage of carbon-chlorine bonds, leading to less chlorinated intermediates. The rate of photodegradation is influenced by factors such as water depth, turbidity, and the presence of photosensitizing substances in the environment.

-

Hydrolysis: PCBA is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).[6] The stability of the C-Cl bonds on the aromatic ring makes nucleophilic attack by water a slow process. While hydrolysis rates can be enhanced under extreme pH conditions, these are not typically encountered in the natural environment.[6][7]

Biotic Degradation

The biodegradation of highly chlorinated compounds like PCBA is generally a slow process. The chlorine atoms on the aromatic ring make the molecule recalcitrant to microbial attack.

-

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of chlorinated aromatic compounds often involves dioxygenase enzymes that introduce hydroxyl groups to the aromatic ring, making it more susceptible to ring cleavage. However, the high degree of chlorination in PCBA presents a significant steric and electronic hindrance to these enzymatic attacks. Studies on other chlorobenzoic acids have shown that bacteria like Pseudomonas species can degrade them, with the degradation pathway often involving the formation of chlorocatechols followed by ring cleavage.[8]

-

Anaerobic Biodegradation: Anaerobic conditions may offer a more favorable environment for the initial degradation of PCBA through reductive dechlorination.[9] In this process, anaerobic microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process has been observed for other polychlorinated compounds like PCBs and results in less chlorinated, and often less toxic, intermediates that may be more amenable to subsequent aerobic degradation.[9][10] The central role of benzoyl-CoA as a key intermediate in the anaerobic degradation of various aromatic compounds suggests a potential pathway for PCBA breakdown.[11]

Caption: Proposed anaerobic degradation pathway for PCBA.

Environmental Mobility and Transport

The movement of PCBA through different environmental compartments is governed by its physicochemical properties, particularly its low water solubility and high affinity for organic matter.

Soil Sorption and Mobility

PCBA is expected to exhibit strong sorption to soil and sediment, primarily due to hydrophobic interactions with soil organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this behavior. While an experimental Koc value for PCBA is not available, its high Log Kow suggests a high Koc, indicating low mobility in soil.

The pH of the soil is a critical factor influencing the mobility of PCBA. As a carboxylic acid, it will exist predominantly in its anionic (deprotonated) form in neutral to alkaline soils. This anionic form is generally more water-soluble and less sorptive to organic matter than the neutral form, which predominates in acidic soils. Therefore, PCBA is expected to be more mobile in alkaline soils compared to acidic soils.

Volatilization

Given its solid state and low vapor pressure at ambient temperatures, volatilization of PCBA from soil or water surfaces is not considered a significant environmental transport pathway.[2]

Bioaccumulation and Ecotoxicity

The combination of persistence and hydrophobicity raises concerns about the potential for PCBA to bioaccumulate in living organisms and exert toxic effects.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF), which measures uptake from water alone, is a key indicator of bioaccumulation potential. A high Log Kow, such as that of PCBA, is often correlated with a high BCF. For instance, the structurally similar pentachlorophenol has reported BCF values in fish ranging from 100 to 4000. While specific BCF data for PCBA are lacking, its properties suggest a significant potential for bioaccumulation in aquatic organisms.[12][13][14]

Ecotoxicity

PCBA is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[3] However, specific, high-quality ecotoxicity data for PCBA are scarce. To assess its potential risk, data from other chlorobenzoic acids can be considered.

Table 2: Aquatic Toxicity of Chlorinated Benzoic Acids

| Organism | Endpoint | 4-Chlorobenzoic Acid | Pentachlorophenol (PCP) | Source |

| Fish (e.g., Fathead Minnow) | 96-hour LC50 | Data not available | 0.034 - 0.6 mg/L | [15] |

| Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | Data not available | 0.27 mg/L | [16][17] |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | 0.55 - 270.7 mg/L | Data not available | [18] |

The toxicity of chlorobenzoic acids to algae has been shown to be related to their hydrophobicity.[18] Given PCBA's high Log Kow, it is expected to be more toxic than less chlorinated benzoic acids. The available data on related compounds suggest that PCBA is likely to be toxic to aquatic organisms at low concentrations.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of PCBA in environmental matrices. Several well-established methods for the analysis of chlorinated acids can be adapted for PCBA.

Sample Preparation and Extraction

-

Water Samples: For water samples, solid-phase extraction (SPE) is a common and effective technique for concentrating PCBA and removing interfering matrix components. The sample is typically acidified to a pH of 2 to ensure PCBA is in its neutral form, which enhances its retention on the SPE sorbent (e.g., C18).[19]

-

Soil and Sediment Samples: Extraction of PCBA from solid matrices typically involves solvent extraction. The sample is often acidified and then extracted with an organic solvent mixture, such as acetone/hexane. The extract is then concentrated and may require a cleanup step to remove co-extracted interfering substances.

References

- 1. CAS 1012-84-6: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C7HCl5O2 | CID 13896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-CHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ICSC 0503 - p-CHLOROBENZOIC ACID [inchem.org]

- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anaerobic biodegradation of polychlorinated biphenyls by bacteria from Hudson River sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 14. cefas.co.uk [cefas.co.uk]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. ENVIRONMENTAL [oasis-lmc.org]

- 17. chemview.epa.gov [chemview.epa.gov]

- 18. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NEMI Method Summary - 555 [nemi.gov]

An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Benzoic Acids

Introduction

Chlorinated benzoic acids (CBAs) are a group of halogenated aromatic compounds characterized by a benzoic acid structure with one or more chlorine atoms substituted on the benzene ring. These compounds are of significant environmental and toxicological interest due to their widespread use as intermediates in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Their presence in the environment, primarily through industrial wastewater discharge and as degradation products of other pollutants, raises concerns about their potential impact on ecosystems and human health.

This technical guide provides a comprehensive overview of the toxicological profile of chlorinated benzoic acids, designed for researchers, scientists, and drug development professionals. We will delve into their environmental fate, toxicokinetics, mechanisms of toxicity, and specific health effects, supported by experimental data and established protocols.

Chemical Identity and Environmental Significance

Chlorinated benzoic acids exist in various isomeric forms, depending on the number and position of chlorine atoms on the benzene ring. Common examples include 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 4-chlorobenzoic acid, as well as various di- and tri-chlorinated isomers. The physicochemical properties, and consequently the environmental behavior and toxicity, of these isomers can vary significantly.

Environmental Fate:

-

Persistence: Chlorinated benzoic acids can be resistant to environmental degradation, particularly those with a higher degree of chlorination.

-

Mobility: Their mobility in soil and water is influenced by factors such as soil organic carbon content and pH. Ionization at higher pH can increase their potential to leach into groundwater.

-

Biodegradation: While some microorganisms can degrade certain isomers under aerobic conditions, the process can be slow. Anaerobic degradation is generally less efficient.

-

Bioaccumulation: There is a potential for bioconcentration in aquatic organisms, though this is not considered a primary fate process for all isomers.

The persistence of these compounds in the environment necessitates a thorough understanding of their toxicological properties to assess potential risks.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The biological fate of chlorinated benzoic acids is a critical determinant of their toxicity.

-

Absorption: Information on the absorption of chlorinated benzoic acids following inhalation or dermal exposure is limited. Oral absorption has been studied more extensively.

-

Distribution: Once absorbed, these compounds can be distributed throughout the body.

-

Metabolism: The metabolism of chlorinated benzoic acids primarily involves hydroxylation of the benzene ring and conjugation with glycine. For example, 2-chlorobenzoic acid is primarily excreted in the urine as its glycine conjugate. The specific metabolic pathways can vary between isomers. For instance, the degradation of 3-chlorobenzoic acid can proceed through several pathways, including ortho and meta cleavage, ultimately leading to mineralization.

-

Excretion: The primary route of excretion for chlorinated benzoic acids and their metabolites is through the urine.

Visualizing the General Metabolic Pathway of Chlorinated Benzoic Acids

Caption: Generalized metabolic pathway of chlorinated benzoic acids in the body.

Molecular Mechanisms of Toxicity

The toxicity of chlorinated benzoic acids is multifaceted and can involve several mechanisms at the cellular and molecular level.

-

Irritation: Many chlorinated benzoic acids are known to be irritants, causing skin, eye, and respiratory tract irritation upon direct contact. For example, 2-chlorobenzoic acid is classified as a skin and eye irritant.

-

Organotoxicity: Subchronic exposure to certain isomers, such as 4-chlorobenzoic acid, has been shown to have a predominant toxic effect on the hepatorenal system (liver and kidneys). This is supported by findings of fatty liver dystrophy and kidney damage in animal studies.

-

Genotoxicity and Carcinogenicity: The available data on the mutagenicity and carcinogenicity of many chlorinated benzoic acids are insufficient to make a definitive assessment. For instance, p-chlorobenzoic acid was not found to be mutagenic in the Ames test. Similarly, m-chlorobenzoic acid is not listed as a carcinogen by major regulatory agencies.

Quantitative Toxicological Data

The acute toxicity of chlorinated benzoic acids can vary significantly depending on the isomer and the route of administration. The following table summarizes available acute toxicity data for select isomers.

| Compound | Test Organism | Route | LD50 | Hazard Classification | Reference |

| 2-Chlorobenzoic Acid | Rat | Intraperitoneal | 2300 mg/kg | - | |

| 4-Chlorobenzoic Acid | Mouse | Oral | 1450 mg/kg | Moderately Hazardous (Class III) | |

| 4-Chlorobenzoic Acid | Rat (female) | Oral | 4300 mg/kg | Moderately Hazardous (Class III) |

It is important to note that the confidence in some of the chronic toxicity data, such as the Reference Dose (RfD) for p-chlorobenzoic acid, is considered very low due to a lack of supporting studies.

Experimental Protocols for Toxicity Assessment

A critical aspect of understanding the toxicological profile of chlorinated benzoic acids is the application of robust and validated experimental methodologies.

Protocol: In Vitro Cytotoxicity Assay using the MTT Method

This protocol outlines a common method for assessing the cytotoxic potential of a chlorinated benzoic acid isomer on a cultured cell line.

Objective: To determine the concentration of a chlorinated benzoic acid that reduces the viability of cultured cells by 50% (IC50).

Materials:

-

Cultured mammalian cells (e.g., HepG2, a human liver cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Chlorinated benzoic acid test compound

-

Dimethyl sulfoxide (DMSO) as a solvent

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of the chlorinated benzoic acid in cell culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%) across all treatments. Replace the medium in the wells with the medium containing the test compound or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After

The Bioaccumulation Potential of Pentachlorobenzoic Acid: A Review of a Data-Deficient Environmental Contaminant

A comprehensive review of the available scientific literature reveals a significant lack of empirical data on the bioaccumulation potential of Pentachlorobenzoic acid (PCBA) in ecosystems. While its chemical structure—a fully chlorinated benzene ring attached to a carboxylic acid group—suggests persistence and potential for bioaccumulation, specific experimental data on its bioconcentration, bioaccumulation, and trophic magnification are notably absent. This technical guide, therefore, serves to highlight the current knowledge gaps, infer potential bioaccumulative behavior based on related compounds, and outline the necessary experimental frameworks to adequately assess the environmental risk of PCBA.

This compound (PCBA) is a synthetic organochlorine compound, and its high degree of chlorination suggests it is stable and resistant to degradation[1]. It is known to be a white crystalline solid with low solubility in water but higher solubility in organic solvents[1][2]. Concerns have been raised about its persistence and potential for bioaccumulation in the environment[1]. According to the Globally Harmonized System (GHS) of classification and labeling of chemicals, PCBA is considered toxic if swallowed and may cause long-lasting harmful effects to aquatic life[3]. It has been used as an herbicide and biocide[1].

Physicochemical Properties and Predicted Environmental Fate

The environmental behavior of a chemical is largely governed by its physicochemical properties. For PCBA (C₇HCl₅O₂), the high degree of chlorination is a key factor influencing its environmental fate[1].

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₇HCl₅O₂ | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Water Solubility | Low/Limited | [1][2] |

| Solubility in Organic Solvents | More soluble (e.g., in ethanol and acetone) | [1][2] |

| Persistence | High stability and resistance to degradation are expected due to multiple chlorine atoms. Considered a persistent organic pollutant. | [1][2] |

The low water solubility and higher solubility in organic solvents suggest that PCBA has a tendency to partition from water into the fatty tissues of organisms, a key driver of bioaccumulation[1][2]. As a persistent organic pollutant, it is likely to resist degradation in the environment, leading to prolonged exposure for ecosystems[2].

Understanding Bioaccumulation: Key Metrics

To quantify the bioaccumulation potential of a substance, researchers rely on several key metrics.

-

Bioconcentration Factor (BCF): This measures the accumulation of a chemical in an organism from the surrounding water. A BCF greater than 1 indicates that the chemical is taken up by the organism to a higher concentration than is present in the water[4].

-

Bioaccumulation Factor (BAF): This is a broader measure that includes the uptake of a chemical from all sources, including water, food, and sediment.

-

Trophic Magnification Factor (TMF): This describes the increase in the concentration of a substance at successively higher levels in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying.

Despite extensive searches, no experimentally determined BCF, BAF, or TMF values for this compound were found in the available scientific literature. This represents a critical data gap in the environmental risk assessment of this compound.

Inferred Bioaccumulation Potential and Trophic Transfer

In the absence of direct data for PCBA, we can infer its potential behavior by examining related compounds and general principles of bioaccumulation.

Lessons from Other Chlorinated Compounds

Studies on other chlorinated aromatic hydrocarbons have shown that higher chlorinated compounds tend to accumulate in fish[5]. For instance, pentachlorobenzene has been shown to persist and accumulate in anaerobic sediments and soils[6]. While these are not benzoic acids, the high degree of chlorination is a shared feature that points towards a potential for bioaccumulation.

The Role of the Carboxylic Acid Group

The presence of the carboxylic acid group on PCBA introduces a degree of polarity and the potential for ionization, which can complicate predictions of its bioaccumulation. The ionization state of the carboxylic acid group is pH-dependent. At environmental pH values typically above its pKa, PCBA will exist predominantly in its ionized (deprotonated) form. This ionized form is generally more water-soluble and less likely to partition into lipids compared to the neutral form. However, the highly chlorinated benzene ring remains very hydrophobic, and the overall bioaccumulation potential will be a balance between these opposing characteristics.

Methodologies for Assessing Bioaccumulation Potential

To address the existing data gaps for PCBA, a structured experimental approach is necessary. The following outlines the key experimental workflows that should be employed.

Determination of Bioconcentration Factor (BCF)

A standardized BCF study, following guidelines such as the OECD 305 test guideline, is a crucial first step.

Experimental Protocol for BCF Determination:

-

Test Organism: A standard fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is typically used.

-

Exposure: Fish are exposed to a constant, low concentration of PCBA in a flow-through aquatic system to maintain stable exposure levels.

-

Uptake Phase: Over a period of several days to weeks, water and fish tissue samples are collected at regular intervals and analyzed for PCBA concentrations. This continues until the concentration of PCBA in the fish reaches a steady state.

-

Depuration Phase: The remaining fish are transferred to clean, PCBA-free water. Water and fish tissue samples continue to be collected to determine the rate of elimination of the chemical from the fish.

-

Analysis: PCBA concentrations in water and tissue samples are quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The BCF can be calculated as the ratio of the PCBA concentration in the fish to the concentration in the water at steady state. Alternatively, a kinetic BCF can be calculated from the uptake and elimination rate constants.

References

- 1. un-ilibrary.org [un-ilibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7HCl5O2 | CID 13896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chlorinated aromatic hydrocarbons in fish from an area polluted by industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Genesis of a Polychlorinated Pioneer: A Technical Guide to the Discovery and Synthesis of Pentachlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fully Chlorinated Aromatic Acid

Pentachlorobenzoic acid, a crystalline solid at room temperature, represents a fascinating nexus of historical organic synthesis and modern chemical utility.[1] Characterized by a benzoic acid structure where all five hydrogen atoms on the benzene ring have been substituted by chlorine atoms, its highly chlorinated nature bestows upon it significant chemical stability and unique reactivity.[2] This stability, however, also contributes to its classification as a persistent organic pollutant, underscoring the importance of understanding its chemical lifecycle.[1] For researchers and professionals in drug development and materials science, this compound serves as a valuable building block, offering a robust scaffold for the synthesis of complex molecules. Its journey from a 19th-century laboratory curiosity to a tool in modern chemistry is a testament to the evolution of synthetic methodologies.

PART 1: A Historical Perspective on the Discovery and Early Synthesis of this compound

The precise first synthesis of this compound is not definitively attributed to a single individual but is rooted in the broader advancements of organic chemistry in the 19th century, a period marked by the pioneering work of chemists like Justus von Liebig and Friedrich Wöhler in understanding aromatic compounds.[1] Early reports from this era describe the formation of polychlorinated aromatic compounds through vigorous and often low-yielding reactions. Several key synthetic strategies emerged during this time, each reflecting the chemical understanding and technological capabilities of the period.

Early Synthetic Routes: A Battle Against Inertness

The initial syntheses of this compound were characterized by harsh reaction conditions necessary to overcome the deactivating effect of the chlorine atoms on the aromatic ring. These early methods, while foundational, were often plagued by low yields and the formation of complex mixtures of products.

1. Oxidation of Pentachlorotoluene:

One of the earliest approaches involved the oxidation of pentachlorotoluene.[3] This method leverages the relative reactivity of the methyl group, which can be oxidized to a carboxylic acid.

-

Causality of Experimental Choices: The choice of a potent oxidizing agent, such as nitric acid in the presence of a mercury catalyst, was dictated by the need to cleave the stable C-H bonds of the methyl group without degrading the heavily chlorinated aromatic ring.[3] The mercury catalyst likely facilitated the initial activation of the toluene derivative.

2. Oxidation of Pentachlorobenzaldehyde:

A similar strategy involved the oxidation of pentachlorobenzaldehyde.[3] Aldehydes are more readily oxidized to carboxylic acids than methyl groups, making this a conceptually more straightforward transformation.

-

Self-Validating System: The use of potassium permanganate as the oxidant provides a visual cue for reaction completion, as the vibrant purple color of the permanganate ion disappears as it is reduced to manganese dioxide.[3] This inherent color change serves as a self-validating indicator of the reaction's progress.

3. Exhaustive Chlorination of Benzoic Acid:

Another historical approach was the direct, exhaustive chlorination of benzoic acid.[3] This method involves treating benzoic acid with a strong chlorinating agent under forcing conditions to replace all aromatic protons with chlorine atoms.

-

Authoritative Grounding: The use of iodine as a catalyst in electrophilic aromatic halogenations is a well-established principle.[4][5][6] Iodine monochloride (ICl) is formed in situ, which is a more potent electrophile than diatomic chlorine, facilitating the substitution on the deactivated ring.

PART 2: Modern Synthetic Methodologies: Precision and Efficiency

The advent of organometallic chemistry in the 20th century revolutionized the synthesis of highly substituted aromatic compounds. The development of the Grignard reaction, in particular, provided a more controlled and higher-yielding pathway to this compound.

The Grignard Route from Hexachlorobenzene: A Paradigm Shift

The most reliable and widely cited modern synthesis of this compound involves the formation of a Grignard reagent from hexachlorobenzene, followed by carboxylation with carbon dioxide.[3] This method, adapted from the work of Pearson, Cowan, and Beckler, offers a significant improvement in yield and purity over the classical methods.[3]

Experimental Protocol: Synthesis of this compound via a Grignard Reagent [3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, magnesium turnings and hexachlorobenzene are suspended in anhydrous diethyl ether.

-

Grignard Reagent Formation: A solution of an entrainment agent, such as ethylene bromide, in dry benzene is added dropwise to the refluxing mixture over an extended period (e.g., 48 hours). The entrainment agent reacts with the magnesium to expose fresh metal surfaces, facilitating the formation of the pentachlorophenylmagnesium chloride Grignard reagent.

-

Carboxylation: The reaction mixture is cooled, and dry carbon dioxide gas is bubbled through the solution for several hours. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the CO2.

-

Workup and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid to protonate the carboxylate salt. The crude this compound is then isolated by filtration and purified by recrystallization from a suitable solvent system, such as aqueous methanol. A 65% yield of purified product can be expected.[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water, which will rapidly quench the reagent. Therefore, the use of anhydrous solvents and flame-dried glassware is critical for the success of the reaction.

-

Entrainment Agent: Hexachlorobenzene is relatively unreactive. The use of an entrainment agent like ethylene bromide is crucial to initiate and sustain the reaction by continuously cleaning the magnesium surface.[3]

-

Solvent System: While the Grignard reagent can be formed in tetrahydrofuran (THF), its subsequent reaction with carbon dioxide to yield this compound is not as efficient in this solvent compared to diethyl ether.[3]

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reagents | Typical Yield | Advantages | Disadvantages |

| Oxidation of Pentachlorotoluene | Pentachlorotoluene | Nitric acid, Mercury | Low to moderate | Utilizes a readily available starting material. | Use of toxic mercury catalyst, harsh reaction conditions. |

| Oxidation of Pentachlorobenzaldehyde | Pentachlorobenzaldehyde | Potassium permanganate | Moderate to good | Milder conditions than toluene oxidation. | Starting material may be less accessible. |

| Exhaustive Chlorination | Benzoic Acid | Chlorine, Iodine, Sulfuric Acid | Variable | Direct route from a simple starting material. | Formation of isomeric impurities, harsh conditions. |

| Grignard Reaction | Hexachlorobenzene | Magnesium, Ethylene bromide, CO2 | ~65%[3] | High yield, good purity, well-defined protocol. | Requires strictly anhydrous conditions, long reaction time. |

PART 3: Applications in Research and Drug Development

While this compound itself has applications as a biocide and herbicide, its primary value to the scientific community lies in its role as a versatile building block for the synthesis of more complex molecules.[6] The presence of five chlorine atoms and a carboxylic acid functional group provides a unique platform for further chemical transformations.

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry.[7] While direct applications of this compound in pharmaceuticals are not widespread, its derivatives have been explored. For instance, sulfamoylbenzoic acid derivatives containing chlorine atoms have been investigated for their antihypertensive activity.[8] The principles used to synthesize and modify this compound are directly applicable to the creation of novel drug candidates.

The robust nature of the pentachlorophenyl group makes it an interesting moiety to incorporate into molecules where stability is paramount. The carboxylic acid handle allows for standard transformations, such as conversion to acid chlorides, esters, and amides, opening up a wide range of synthetic possibilities for creating libraries of compounds for biological screening.

Visualization of Synthetic Pathways

Historical Oxidation Route

Caption: A simplified diagram of the historical synthesis of this compound via the oxidation of pentachlorotoluene.

Modern Grignard Synthesis Workflow

Caption: The two-stage workflow for the modern synthesis of this compound using the Grignard reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. preprints.org [preprints.org]

- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

Pentachlorobenzoic acid molecular weight and formula

An In-Depth Technical Guide to Pentachlorobenzoic Acid: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of this compound (PCBA), a polychlorinated aromatic compound of significant interest in various research and industrial fields. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, validated synthesis and purification protocols, and robust analytical methodologies for PCBA. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the principles at play.

Core Molecular and Physicochemical Properties